molecular formula C10H20O B12655688 2-Propyl-4-methylhexanal CAS No. 85153-29-3

2-Propyl-4-methylhexanal

Cat. No.: B12655688
CAS No.: 85153-29-3
M. Wt: 156.26 g/mol
InChI Key: HQLAVQPOKLGNDL-UHFFFAOYSA-N
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Description

2-Propyl-4-methylhexanal is an organic compound with the molecular formula C10H20O. It is an aldehyde, characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and a carbon chain. The compound is also known by its systematic name, 4-methyl-2-propylhexanal .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyl-4-methylhexanal can be achieved through various organic reactions. One common method involves the oxidation of the corresponding alcohol, 2-Propyl-4-methylhexanol, using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve the hydroformylation of alkenes. This process includes the reaction of an alkene with carbon monoxide and hydrogen in the presence of a catalyst, typically a transition metal complex, to form the aldehyde .

Chemical Reactions Analysis

Types of Reactions

2-Propyl-4-methylhexanal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophilic Addition: Grignard reagents (RMgX)

Major Products Formed

    Oxidation: 2-Propyl-4-methylhexanoic acid

    Reduction: 2-Propyl-4-methylhexanol

    Nucleophilic Addition: Secondary alcohols

Comparison with Similar Compounds

Similar Compounds

    2-Propylhexanal: Similar structure but lacks the methyl group at the fourth position.

    4-Methylhexanal: Similar structure but lacks the propyl group at the second position.

    Hexanal: A simpler aldehyde with a six-carbon chain and no additional substituents.

Uniqueness

2-Propyl-4-methylhexanal is unique due to the presence of both a propyl group at the second position and a methyl group at the fourth position. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable in various synthetic applications .

Properties

CAS No.

85153-29-3

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

4-methyl-2-propylhexanal

InChI

InChI=1S/C10H20O/c1-4-6-10(8-11)7-9(3)5-2/h8-10H,4-7H2,1-3H3

InChI Key

HQLAVQPOKLGNDL-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(C)CC)C=O

Origin of Product

United States

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